molecular formula C10H12O4S B567771 Methyl 2-Methyl-3-(methylsulfonyl)benzoate CAS No. 1256633-15-4

Methyl 2-Methyl-3-(methylsulfonyl)benzoate

Cat. No. B567771
M. Wt: 228.262
InChI Key: XHFQPCDSXMVFMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-methoxy-5-(methylsulfonyl)benzoate” was synthesized from salicylic acid as a precursor, which generally consisted of four reactive steps: etherification, sulfonyl chloride, amine, and lipid .

Scientific Research Applications

1. Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate

  • Summary of Application: This compound is used in the study of the effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate .
  • Methods of Application: The study involved measuring rate coefficients for the alkaline hydrolysis of methyl 2-methylsulfonyl-, 2-methylsulfinyl- and 2-methylsulfanyl-benzoates and 2-methylsulfonyl-, 2-methylsulfinyl- and 2-methylsulfanyl-phenyl acetates, as well as of the parent esters, in 30% (v/v) 1,4-dioxane–water at several temperatures .
  • Results or Outcomes: The relative rates of hydrolysis and the activation parameters indicate the importance of both polar and steric effects .

2. Bioactive Precursor in Organic Synthesis

  • Summary of Application: Methyl-2-formyl benzoate, a similar compound to Methyl 2-Methyl-3-(methylsulfonyl)benzoate, is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves organic synthesis of compounds .
  • Results or Outcomes: The outcomes include a variety of pharmacological activities, such as antifungal and antihypertensive effects .

3. Chemical Structure Analysis

  • Summary of Application: The compound “Methyl 3-(methylsulfonyl)benzoate” is listed in chemical databases, indicating its relevance in chemical structure analysis and potentially in the synthesis of other compounds .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the study of the compound’s chemical structure .
  • Results or Outcomes: The outcomes include a better understanding of the compound’s chemical structure and potential uses .

4. Reactions of Carbonyl Compounds

  • Summary of Application: This compound is used in the study of the reactions of carbonyl compounds in basic solutions .
  • Methods of Application: The study involved measuring rate coefficients for the alkaline hydrolysis of various esters, including those with 2-methylsulfonyl, 2-methylsulfinyl, and 2-methylsulfanyl substituents .
  • Results or Outcomes: The relative rates of hydrolysis and the activation parameters indicate the importance of both polar and steric effects .

5. Chemical Structure Analysis

  • Summary of Application: The compound “Methyl 3-(methylsulfonyl)benzoate” is listed in chemical databases, indicating its relevance in chemical structure analysis and potentially in the synthesis of other compounds .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the study of the compound’s chemical structure .
  • Results or Outcomes: The outcomes include a better understanding of the compound’s chemical structure and potential uses .

6. Reactions of Carbonyl Compounds

  • Summary of Application: This compound is used in the study of the reactions of carbonyl compounds in basic solutions .
  • Methods of Application: The study involved measuring rate coefficients for the alkaline hydrolysis of various esters, including those with 2-methylsulfonyl, 2-methylsulfinyl, and 2-methylsulfanyl substituents .
  • Results or Outcomes: The relative rates of hydrolysis and the activation parameters indicate the importance of both polar and steric effects .

properties

IUPAC Name

methyl 2-methyl-3-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7-8(10(11)14-2)5-4-6-9(7)15(3,12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFQPCDSXMVFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Methyl-3-(methylsulfonyl)benzoate

CAS RN

1256633-15-4
Record name Methyl 2-Methyl-3-(methylsulfonyl)benzoate
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